![molecular formula C13H10BrF2NO3 B7680110 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B7680110.png)
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce tumor growth, induce cell cycle arrest, and promote apoptosis. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammatory cell infiltration. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function, reduce neuronal damage, and promote neurotrophic factor expression.
Advantages and Limitations for Lab Experiments
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, the potential toxicity of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A at high concentrations should be taken into consideration when designing experiments.
Future Directions
For research on 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A include investigating its potential as a therapeutic agent for different types of cancer, chronic inflammatory diseases, and neurological disorders.
Synthesis Methods
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-difluorophenol with furan-2-ylmethylamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to form 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A. The synthesis process has been optimized to produce high yields of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A with good purity.
Scientific Research Applications
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function and reduce neuronal damage.
properties
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO3/c14-8-4-10(15)13(16)11(5-8)20-7-12(18)17-6-9-2-1-3-19-9/h1-5H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMQAPOBHSTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C(=CC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.